N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide
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Overview
Description
The compound “N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide” is a complex organic molecule that contains an indole group, an acetamide group, a phenyl group, and a fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely exhibit the characteristic ring structure of indoles, with additional functional groups attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the indole group might undergo electrophilic substitution, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Behavioral Responses and Bioefficacy Against Aedes Aegypti
Aromatic amides, including compounds similar to N-(2-(2-(1H-indol-3-yl)acetamido)phenyl)-2-fluorobenzamide, have been synthesized and evaluated for their repellent activity against Aedes aegypti mosquitoes. These studies reveal the potential of such compounds in personal protection and vector management strategies, highlighting their importance in developing new repellents for disease control (Garud et al., 2011).
Antiallergic Agents
Research has also been conducted on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These studies have led to the identification of compounds significantly more potent than existing antiallergic medications, such as astemizole, in assays like the ovalbumin-induced histamine release assay. This indicates the potential of indol-3-yl acetamide derivatives in the development of novel antiallergic therapeutic agents (Menciu et al., 1999).
Analgesic Agents
The synthesis and pharmacological evaluation of (indol-3-yl)alkylamides, including derivatives similar to this compound, have shown promising analgesic properties. These compounds have been compared with reference drugs such as flupirtine, ibuprofen, and diclofenac, showcasing their potential as lead compounds for further pharmacomodulation and development into new analgesic agents (Fouchard et al., 2001).
Magnetic Resonance Studies
Studies on 2-fluorobenzamide and its derivatives have provided insights into long-range through-space couplings via intramolecular hydrogen bonds, contributing to the understanding of molecular interactions and the structural analysis of complex molecules. This research has implications for the design and synthesis of new compounds with specific magnetic resonance properties (Rae et al., 1993).
A2B Adenosine Receptor Antagonists
The development of drug-like and non-xanthine-based A2B adenosine receptor antagonists has been explored, with compounds like 7-N-acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide being identified for their potential in treating diseases related to the A2B receptor. This research underscores the therapeutic potential of fluorobenzamide derivatives in the discovery of new receptor antagonists (Cheung et al., 2010).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause various biological changes . Therefore, it’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a wide range of pathways . Therefore, this compound may also influence multiple biochemical pathways.
Result of Action
Given that indole derivatives have been found to exhibit a broad spectrum of biological activities , it’s likely that this compound may also produce diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLZQDKSRDUIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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